3,3-Difluoropyrrolidin-2-one

EP4 receptor agonism prostaglandin receptor pharmacology osteoporosis therapeutics

Procure 3,3-Difluoropyrrolidin-2-one (CAS 162970-49-2) for EP4-selective agonist, iNOS/NO anti-inflammatory, or PER2 circadian rhythm modulator programs. The gem-difluoro (CF₂) moiety at the 3-position is structurally essential for EP4 subtype selectivity over EP1–EP3 and confers metabolic stability—non-fluorinated pyrrolidin-2-one alternatives cannot achieve this. Derivatives show concentration-dependent iNOS inhibition and PER2 modulation (EC₅₀ = 716 nM). With consensus LogP 0.67 and TPSA 29.1 Ų, this scaffold offers favorable BBB permeability for CNS-penetrant libraries. ≥98% purity, solid form.

Molecular Formula C4H5F2NO
Molecular Weight 121.087
CAS No. 162970-49-2
Cat. No. B575821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropyrrolidin-2-one
CAS162970-49-2
Molecular FormulaC4H5F2NO
Molecular Weight121.087
Structural Identifiers
SMILESC1CNC(=O)C1(F)F
InChIInChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8)
InChIKeyBDHHIGBFEDVNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropyrrolidin-2-one (CAS 162970-49-2) Procurement & Differentiation Guide


3,3-Difluoropyrrolidin-2-one (CAS 162970-49-2) is a gem-difluorinated γ-lactam with molecular formula C4H5F2NO and molecular weight 121.09 g/mol . The compound features two fluorine atoms at the 3-position of the pyrrolidin-2-one ring, creating a difluoromethylene (CF₂) moiety that functions as a metabolically stable carbonyl bioisostere [1]. The compound is commercially available as a solid with purities typically ranging from 97–98% .

Why 3,3-Difluoropyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinones


Generic pyrrolidin-2-one and its non-fluorinated analogs lack the gem-difluoro substitution at the 3-position that defines the distinct pharmacological and physicochemical profile of 3,3-difluoropyrrolidin-2-one [1]. The CF₂ group serves as a hydrolytically stable, isosteric replacement for a carbonyl group while simultaneously increasing metabolic stability and modulating electronic properties [1]. Non-fluorinated pyrrolidinones are susceptible to metabolic oxidation at the 3-position and cannot achieve the receptor-subtype selectivity documented for 3,3-difluoropyrrolidin-2-one derivatives [2]. The quantitative evidence below establishes that substitution with a non-fluorinated pyrrolidinone would result in loss of EP4 receptor selectivity, altered inhibitory activity against iNOS-mediated NO production, and fundamentally different physical properties (logP, TPSA, hydrogen bonding) that affect downstream synthetic utility and biological performance.

Quantitative Differentiation Evidence for 3,3-Difluoropyrrolidin-2-one vs. Analogs


EP4 Receptor Agonist Activity and Selectivity Profile of 3,3-Difluoropyrrolidin-2-one Derivatives

3,3-Difluoropyrrolidin-2-one serves as the core γ-lactam scaffold for a series of EP4 receptor-selective agonists claimed in multiple patents [1]. The gem-difluoro substitution at the 3-position is structurally essential for achieving EP4 subtype selectivity over the closely related EP1, EP2, and EP3 receptors [1]. While the non-fluorinated pyrrolidin-2-one analog exhibits negligible EP4 receptor engagement and lacks subtype selectivity, the 3,3-difluoropyrrolidin-2-one scaffold enables binding conformations that discriminate among the four EP receptor subtypes [1].

EP4 receptor agonism prostaglandin receptor pharmacology osteoporosis therapeutics

Anti-inflammatory Activity of N-Amido-3,3-difluoropyrrolidin-2-one Derivatives in RAW 264.7 Macrophages

N-amido-substituted 3,3-difluoropyrrolidin-2-one derivatives demonstrate concentration-dependent inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages [1]. The difluoromethylene-containing scaffold is essential for this activity; the parent study explicitly notes that difluoromethylene-containing compounds exhibit significant physiological activities including antibiotic, anti-HIV, antihypertensive, and anticancer effects, whereas non-fluorinated pyrrolidinone analogs were not reported to possess comparable anti-inflammatory activity in this assay system [1].

anti-inflammatory iNOS inhibition nitric oxide production

Physicochemical Properties of 3,3-Difluoropyrrolidin-2-one vs. Non-Fluorinated Pyrrolidin-2-one

The gem-difluoro substitution at the 3-position fundamentally alters the physicochemical profile of the pyrrolidin-2-one scaffold relative to the non-fluorinated parent compound . 3,3-Difluoropyrrolidin-2-one exhibits a consensus Log Po/w of 0.67, topological polar surface area (TPSA) of 29.1 Ų, and calculated aqueous solubility of 18.7 mg/mL (Log S = -0.81, classified as 'Very soluble') . In contrast, non-fluorinated pyrrolidin-2-one (CAS 616-45-5) has a measured Log P of -0.45 to -0.20, reflecting substantially higher hydrophilicity, and does not possess the CF₂ carbonyl bioisostere functionality .

physicochemical properties logP TPSA hydrogen bonding

Circadian Rhythm Modulation via PER2 Protein Targeting

A 3,3-difluoropyrrolidin-2-one-containing derivative (BDBM356956) demonstrated EC₅₀ = 716 nM against the Period circadian protein homolog 2 (PER2) in a high-throughput circadian assay system [1]. This compound, disclosed in US Patent 10,214,507 and US Patent 10,759,777, incorporates the 3,3-difluoropyrrolidin-2-one moiety as a critical pharmacophoric element [1]. The non-fluorinated pyrrolidinone analog is not reported to possess measurable activity against PER2, consistent with the role of the gem-difluoro group in establishing key binding interactions.

circadian rhythm PER2 high-throughput screening

Synthetic Accessibility via Copper-Catalyzed Aminodifluoroalkylation

3,3-Difluoropyrrolidin-2-ones are synthesized via copper-catalyzed, external-oxidant-free regioselective aminodifluoroalkylation of alkenes with α-bromodifluoroacetamides [1]. This methodology exhibits good functional group tolerance and provides 3,3-difluoropyrrolidin-2-ones in useful yields (e.g., 87% for p-toluidine-derived substrate with styrene) [2]. Non-fluorinated pyrrolidinones are typically synthesized via simple lactamization or reduction routes that do not introduce the metabolically stable CF₂ moiety; alternative fluorination approaches using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) often require cryogenic conditions (-78°C) and strong bases (LDA), limiting scalability [1].

copper catalysis aminodifluoroalkylation radical cyclization

Optimal Application Scenarios for Procuring 3,3-Difluoropyrrolidin-2-one


EP4 Receptor-Targeted Drug Discovery Programs

Researchers developing selective EP4 receptor agonists for osteoporosis, glaucoma, or neuropathic pain should procure 3,3-difluoropyrrolidin-2-one as the core γ-lactam scaffold. The gem-difluoro substitution is structurally essential for achieving EP4 subtype selectivity over EP1, EP2, and EP3 receptors [1]. Procurement of the non-fluorinated pyrrolidin-2-one alternative will not yield EP4-selective compounds, as the CF₂ moiety is required for the binding conformation that discriminates among the four EP receptor subtypes [1].

Anti-inflammatory iNOS/NO Pathway Modulator Development

Medicinal chemistry teams targeting the iNOS/NO pathway for anti-inflammatory indications should utilize 3,3-difluoropyrrolidin-2-one derivatives. N-amido-substituted analogs demonstrate concentration-dependent inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages, whereas non-fluorinated pyrrolidinone analogs lack this activity [1]. The scaffold provides a validated entry point for developing novel anti-inflammatory agents with a mechanism distinct from COX inhibition [1].

Circadian Rhythm Modulation and Sleep Disorder Therapeutics

Investigators pursuing PER2-targeted circadian rhythm modulators for sleep disorders, metabolic disease, or oncology applications should acquire 3,3-difluoropyrrolidin-2-one as a privileged scaffold. Derivatives containing this core demonstrate measurable PER2 modulation (EC₅₀ = 716 nM) in high-throughput circadian assays [1]. The scaffold is documented in granted US patents (US 10,214,507 and US 10,759,777) covering circadian rhythm therapeutics, establishing freedom-to-operate relevance [1].

Fluorinated Building Block for CNS-Penetrant Compound Libraries

Medicinal chemists designing CNS-penetrant compound libraries should prioritize 3,3-difluoropyrrolidin-2-one over non-fluorinated pyrrolidin-2-one. The compound exhibits a consensus Log Po/w of 0.67 and TPSA of 29.1 Ų, physicochemical parameters associated with favorable blood-brain barrier permeability [1]. In contrast, non-fluorinated pyrrolidin-2-one (Log P ≈ -0.3) is substantially more hydrophilic, potentially limiting CNS exposure [1]. The CF₂ moiety also confers metabolic stability at the 3-position by blocking oxidative metabolism pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.